molecular formula C30H26O13 B1589043 cis-Tiliroside CAS No. 22153-44-2

cis-Tiliroside

Cat. No.: B1589043
CAS No.: 22153-44-2
M. Wt: 594.5 g/mol
InChI Key: DVGGLGXQSFURLP-PYFXTMFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tribuloside interacts with various enzymes, proteins, and other biomolecules. It has been found to have a high affinity for IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Tribuloside has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce inflammatory cell infiltration, decrease fibrotic area, repair damaged alveoli, and suppress inflammatory factors IL-6, TNF-α, and IL-1β in the lungs . It also enhances cell viability and catalase and superoxide dismutase activities .

Molecular Mechanism

At the molecular level, Tribuloside exerts its effects through various mechanisms. It has been found to have a high affinity for key targets such as IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation.

Preparation Methods

cis-Tiliroside can be isolated from Tribulus terrestris through various extraction methods. The most common method involves the use of solvents such as methanol or ethanol to extract the flavonoid from the plant material. The extract is then purified using techniques like column chromatography

Chemical Reactions Analysis

cis-Tiliroside undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound can lead to the formation of reduced flavonoid derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Comparison with Similar Compounds

cis-Tiliroside is similar to other flavonoids such as quercetin and kaempferol, which also possess anti-inflammatory and antioxidant properties. this compound is unique in its specific interactions with certain molecular targets and its potential therapeutic applications in conditions like acute lung injury .

Similar Compounds

  • Quercetin
  • Kaempferol
  • Rutin

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGLGXQSFURLP-PYFXTMFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436355
Record name Tribuloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22153-44-2
Record name Tribuloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Tiliroside
Reactant of Route 2
cis-Tiliroside
Reactant of Route 3
cis-Tiliroside
Reactant of Route 4
cis-Tiliroside
Reactant of Route 5
cis-Tiliroside
Reactant of Route 6
cis-Tiliroside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.